2-(2-((tert-butyldimethylsilyl)oxy)phenyl)ethanol
Overview
Description
2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)ethanol is an organic compound that belongs to the class of silyl ethers. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to a phenyl ring through an oxygen atom, with an ethanol moiety attached to the phenyl ring. This compound is commonly used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-butyldimethylsilyl)oxy)phenyl)ethanol typically involves the reaction of tert-butyldimethylsilyl chloride with 2-hydroxyphenylethanol in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The TBDMS group can be substituted with other silyl groups or protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of fluoride ions (e.g., tetrabutylammonium fluoride) to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of 2-(2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde or 2-(2-((tert-butyldimethylsilyl)oxy)phenyl)acetic acid.
Reduction: Formation of 2-(2-((tert-butyldimethylsilyl)oxy)cyclohexyl)ethanol.
Substitution: Formation of 2-(2-hydroxyphenyl)ethanol upon removal of the TBDMS group.
Scientific Research Applications
2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-((tert-butyldimethylsilyl)oxy)phenyl)ethanol primarily involves its role as a protecting group. The TBDMS group stabilizes the alcohol moiety by forming a silyl ether, which is resistant to various reaction conditions. This protection allows for selective reactions to occur at other functional groups without affecting the protected alcohol. The TBDMS group can be removed under mild acidic or basic conditions, regenerating the free alcohol .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyldimethylsilyloxy)ethanol: Similar structure but lacks the phenyl ring.
tert-Butyldimethylsilyloxyacetaldehyde: Contains an aldehyde group instead of an ethanol moiety.
tert-Butyldimethylsilyloxyacetic acid: Contains a carboxylic acid group instead of an ethanol moiety.
Uniqueness
2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)ethanol is unique due to the presence of both a phenyl ring and an ethanol moiety, which provides additional reactivity and versatility in synthetic applications. The phenyl ring can participate in aromatic substitution reactions, while the ethanol moiety can undergo oxidation and reduction reactions .
Properties
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-13-9-7-6-8-12(13)10-11-15/h6-9,15H,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDHJAFDVOCFQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.